molecular formula C20H17ClN6O B15109554 N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide

N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide

Cat. No.: B15109554
M. Wt: 392.8 g/mol
InChI Key: AKNRPPFMZPCCPE-UHFFFAOYSA-N
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Description

N-(4-{[1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2-chlorobenzyl group at the N1 position and an acetamide-linked phenyl ring at the C4 position. This compound belongs to a class of kinase inhibitors and receptor antagonists, with structural motifs designed to optimize target binding and pharmacokinetic properties. The 2-chlorobenzyl group enhances steric and electronic interactions with hydrophobic kinase pockets, while the acetamide linker contributes to metabolic stability compared to bulkier alternatives like ureas .

Properties

Molecular Formula

C20H17ClN6O

Molecular Weight

392.8 g/mol

IUPAC Name

N-[4-[[1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C20H17ClN6O/c1-13(28)25-15-6-8-16(9-7-15)26-19-17-10-24-27(20(17)23-12-22-19)11-14-4-2-3-5-18(14)21/h2-10,12H,11H2,1H3,(H,25,28)(H,22,23,26)

InChI Key

AKNRPPFMZPCCPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This is achieved through a nucleophilic substitution reaction, where the pyrazolo[3,4-d]pyrimidine core reacts with a chlorobenzyl halide in the presence of a base.

    Attachment of the acetamide moiety: The final step involves the acylation of the amino group on the phenyl ring with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles in the presence of catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a tool for studying cellular signaling pathways, particularly those involving protein kinase B (PKB or Akt).

    Medicine: As a potential therapeutic agent for the treatment of cancer and other diseases where PKB is implicated. It has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

    Industry: As a precursor for the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(4-{[1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. By inhibiting PKB, the compound can disrupt various cellular processes such as cell proliferation, survival, and metabolism, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Biological Activity Key Findings Reference
N-(4-{[1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide (Target) Pyrazolo[3,4-d]pyrimidine - N1: 2-Chlorobenzyl
- C4: Acetamide-linked phenyl
Likely kinase/receptor inhibition (inferred from analogs) Optimized steric/electronic profile for target binding; acetamide enhances metabolic stability.
N-(4-Methoxyphenyl)-2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)acetamide Pyrazolo[3,4-b]pyridine - C7: Acetamide with 4-methoxyphenyl
- C3: 4-Chlorophenyl
VEGFR-2 kinase inhibition (IC50: 0.33 μM) Methoxy group improves solubility; chloro substituent enhances target affinity.
1-(4-Chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine - N1: 4-Chlorobenzyl
- C4: 2-Methoxyethylamine
Kinase inhibition (unspecified) 4-Chlorobenzyl vs. 2-chlorobenzyl alters spatial orientation in binding pockets.
1-(2-(4-Bromophenyl)-2-chloroethyl)-N-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine - N1: 2-Chlorobenzyl
- Side chain: Bromophenyl-chloroethyl
Kinase inhibition (unspecified) Bulky side chain reduces cell permeability but increases target specificity.
1-(4-Fluorophenyl)-N-benzyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide Pyrazolo[3,4-d]pyrimidine - N1: 4-Fluorophenyl
- C5: Benzyl-linked acetamide
Dual adenosine A2A/A1 receptor antagonism Fluorine substituent improves bioavailability; acetamide maintains potency.
Bisarylureas (e.g., 1f, 1n, 1s) Pyrazolo[3,4-d]pyrimidine - C4: Urea-linked aryl groups (e.g., 2-chloro-5-methylphenyl, 3-bromophenyl) Pan-RAF inhibition (IC50: <100 nM) Urea linker provides strong hydrogen bonding but lower metabolic stability vs. acetamide.

Key Structural and Functional Insights:

Substituent Position Matters :

  • The 2-chlorobenzyl group in the target compound likely enhances kinase binding compared to 4-chlorobenzyl () due to its ortho-substitution, which imposes a distinct spatial arrangement in hydrophobic pockets .
  • Halogen Effects : Fluorine () improves bioavailability, while bromine () increases target specificity but may reduce solubility.

Linker Optimization :

  • Acetamide vs. Urea : Acetamide-linked compounds (e.g., target, ) exhibit better metabolic stability than urea derivatives (), which are potent but prone to rapid clearance .

Core Modifications :

  • Pyrazolo[3,4-d]pyrimidine cores (target, ) are preferred for kinase inhibition, whereas pyrazolo[3,4-b]pyridine () derivatives show activity against VEGFR-2 but with reduced selectivity .

Biological Activity Trends :

  • Compounds with 2-chlorobenzyl or 4-fluorophenyl groups () show strong kinase/receptor inhibition, suggesting halogenated aryl groups are critical for potency.
  • Methoxy or methyl substituents () improve solubility without compromising target binding .

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